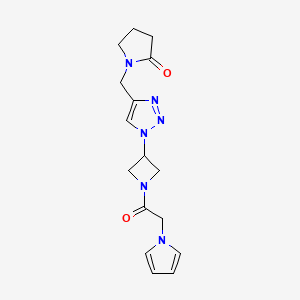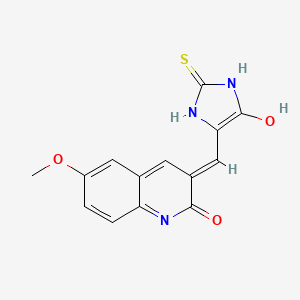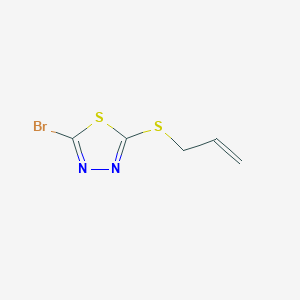
1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups, including a pyrrole, an azetidine, a triazole, and a pyrrolidinone. These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to contribute to its chemical properties. The presence of nitrogen in these rings can also result in tautomeric forms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple heterocycles in this compound is likely to make it polar and potentially soluble in water .科学的研究の応用
Synthesis and Chemical Properties
1-((1-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a compound that falls within the scope of several heterocyclic chemical structures, including pyrroles, azetidines, and triazoles. These structures are pivotal in the synthesis of complex molecules due to their versatile chemical properties. For instance, azetidines are known for their reactions with electrophiles and nucleophiles, leading to the synthesis of valuable amides, alkenes, and amines. The transformation of azetidines and pyrroles through oxidation, reduction, and ring-opening reactions yields a variety of cyclic products such as piperidines, pyrrolidines, and further pyrroles. These processes are crucial for developing pharmaceuticals, agrochemicals, and materials science applications (Singh, D’hooghe, & Kimpe, 2008).
Biological Activity
The biological activity of compounds containing azetidine, pyrrolidine, and triazole structures has been a subject of interest in medicinal chemistry. For example, azetidine derivatives have been identified as potent and selective ligands for nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders and conditions related to acetylcholine receptor dysfunction. The fluoro derivative of an azetidine compound, known for its high affinity for nicotinic receptors, has been labeled for positron emission tomography (PET), demonstrating its utility in brain imaging studies (Doll et al., 1999). Additionally, azetidine and pyrrolidine derivatives have been explored for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria (Genin et al., 2000), and as selective estrogen receptor degraders (SERD) and antagonists in the treatment of ER+ breast cancer (Scott et al., 2020).
Applications in Synthesis and Catalysis
The synthetic versatility of compounds containing azetidine, pyrrolidine, and triazole units allows for the development of novel catalysts and ligands for asymmetric synthesis. These compounds serve as intermediates in the synthesis of a wide range of biologically active molecules and materials. For instance, the synthesis of new azetidinones and their reactions with various nucleophiles have led to the development of substances with potential antidepressant and nootropic activities (Thomas et al., 2016).
将来の方向性
特性
IUPAC Name |
1-[[1-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c23-15-4-3-7-20(15)8-13-9-22(18-17-13)14-10-21(11-14)16(24)12-19-5-1-2-6-19/h1-2,5-6,9,14H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKMSXCDBSMNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)


![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)


![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B2696578.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B2696581.png)

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)
